
(5-(4-Bromophenyl)isoxazol-3-yl)(4-methylpiperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
'(5-(4-Bromophenyl)isoxazol-3-yl)(4-methylpiperazin-1-yl)methanone' is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
作用机制
The mechanism of action of '(5-(4-Bromophenyl)isoxazol-3-yl)(4-methylpiperazin-1-yl)methanone' involves the modulation of ion channel activity. Specifically, this compound has been found to block the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. This blockade leads to a reduction in neuronal excitability and has potential applications in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
'(5-(4-Bromophenyl)isoxazol-3-yl)(4-methylpiperazin-1-yl)methanone' has been found to exhibit a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, modulate ion channel activity, and reduce neuronal excitability. Additionally, this compound has been found to have anti-inflammatory effects and has potential applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
The advantages of using '(5-(4-Bromophenyl)isoxazol-3-yl)(4-methylpiperazin-1-yl)methanone' in lab experiments include its well-established synthesis method and its ability to modulate ion channel activity. Additionally, this compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the use of '(5-(4-Bromophenyl)isoxazol-3-yl)(4-methylpiperazin-1-yl)methanone' in scientific research. One potential direction is the development of this compound as a treatment for neurological disorders, such as epilepsy and neuropathic pain. Another potential direction is the investigation of this compound's anti-inflammatory effects and its potential applications in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer research. Overall, '(5-(4-Bromophenyl)isoxazol-3-yl)(4-methylpiperazin-1-yl)methanone' has great potential for advancing scientific research in various fields.
合成方法
The synthesis of '(5-(4-Bromophenyl)isoxazol-3-yl)(4-methylpiperazin-1-yl)methanone' involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form 4-bromobenzaldehyde oxime. This intermediate is then reacted with 4-methylpiperazine to form the final product. The synthesis of this compound has been well-established and can be carried out using standard laboratory techniques.
科学研究应用
'(5-(4-Bromophenyl)isoxazol-3-yl)(4-methylpiperazin-1-yl)methanone' has been extensively studied for its potential applications in scientific research. This compound has been found to modulate the activity of various ion channels, including voltage-gated sodium channels, which are important targets for the treatment of various neurological disorders. Additionally, this compound has been shown to inhibit the growth of cancer cells and has potential applications in cancer research.
属性
IUPAC Name |
[5-(4-bromophenyl)-1,2-oxazol-3-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2/c1-18-6-8-19(9-7-18)15(20)13-10-14(21-17-13)11-2-4-12(16)5-3-11/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBPFODJYRSNMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NOC(=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(4-Bromophenyl)isoxazol-3-yl)(4-methylpiperazin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone](/img/structure/B2742471.png)
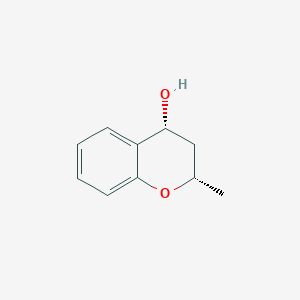
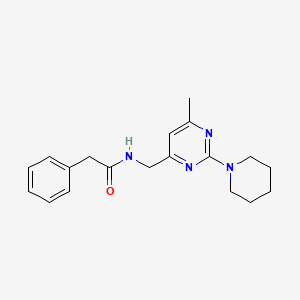
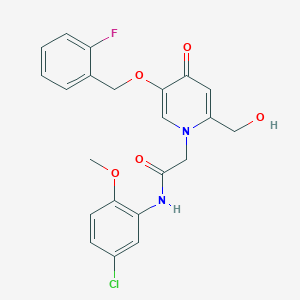
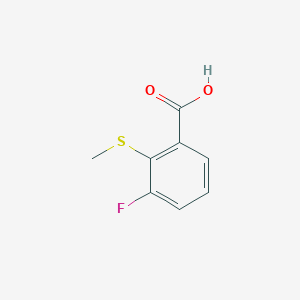
![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2742478.png)
![5-chloro-N-{[2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2742479.png)
![(E)-3-(4-methoxyphenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one](/img/structure/B2742480.png)
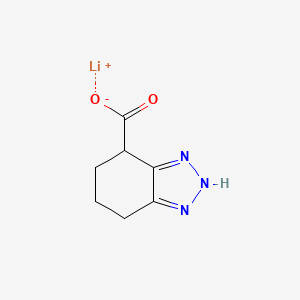
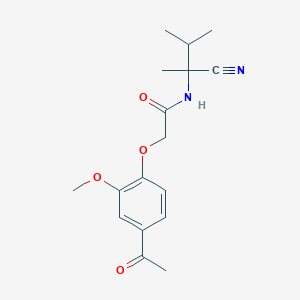
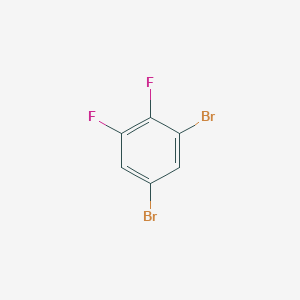
![N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2742488.png)
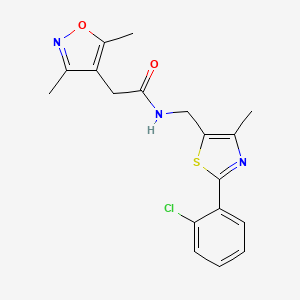
![6-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexanoic acid](/img/structure/B2742491.png)